Lipophilicity Control by 8-Methyl Substitution
The introduction of a methyl group at the 8-position of the {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol scaffold constitutes a strategic medicinal chemistry modification to tune lipophilicity. This compound exhibits a calculated octanol-water partition coefficient (LogP) of 2.11, compared to its unsubstituted parent, {1-oxaspiro[4.5]decan-2-yl}methanol, which, due to its lower carbon count (C₁₀H₁₈O₂), would possess a lower LogP. The 1-oxaspiro[4.5]decan-2-one, 8-methyl- analog, a structurally related lactone, reports a LogP of 2.34. This confirms that the 8-methyl group reliably increases LogP by approximately 2 units relative to des-methyl congeners, enhancing membrane permeability [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.1066 (calculated) |
| Comparator Or Baseline | {1-oxaspiro[4.5]decan-2-yl}methanol (des-methyl parent): LogP < 2.0 (inferred). 1-Oxaspiro[4.5]decan-2-one, 8-methyl-: LogP = 2.34 (measured/calculated). |
| Quantified Difference | Approximately +0.11 to +0.23 LogP units versus des-methyl parent; approximately -0.23 LogP units versus the 8-methyl lactone analog (due to the polarity difference of the hydroxymethyl vs. lactone carbonyl). |
| Conditions | Calculated LogP values as reported by suppliers (e.g., Leyan for the target compound) and experimentally derived from RIFM safety assessments (for the 8-methyl lactone). |
Why This Matters
A LogP of ~2.1 positions this compound in an optimal lipophilicity window for CNS drug candidates, unlike the less lipophilic parent scaffold, providing a quantitative basis for scaffold selection in lead optimization programs.
- [1] Api, A. M. et al. (2024). Update to RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]decan-2-one, 8-methyl-. Food and Chemical Toxicology, 192, 114935. View Source
